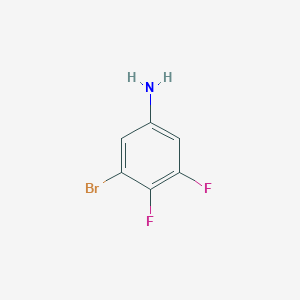

3-Bromo-4,5-difluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOUGZGHDSUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654737 | |

| Record name | 3-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-41-8 | |

| Record name | 3-Bromo-4,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-4,5-difluoroaniline (CAS 875664-41-8): A Key Building Block for Pharmaceutical and Materials Science Applications

Section 1: Introduction & Core Properties

3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has emerged as a critical structural motif and versatile intermediate in modern organic synthesis.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom on an aniline scaffold, provides a powerful tool for chemists in drug discovery, agrochemical development, and materials science.[1][2] The fluorine substituents are known to enhance crucial drug-like properties such as metabolic stability and membrane permeability, while the bromine atom serves as a versatile handle for constructing complex molecular architectures via cross-coupling reactions.[1][2] This guide provides an in-depth analysis of its synthesis, reactivity, applications, and handling, tailored for researchers and development professionals.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 875664-41-8 | [1][3][4] |

| Molecular Formula | C₆H₄BrF₂N | [1][3][4] |

| Molecular Weight | 208.01 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][3] |

| Appearance | White to light gray/orange powder or crystalline solid | [1] |

| Melting Point | 68 °C | [5] |

| Boiling Point | 252.8 °C at 760 mmHg | [3] |

| Density | 1.788 g/cm³ | [1] |

| Flash Point | 106.7 °C | [1][3] |

| Storage | 2-8°C, in a dry, dark place under an inert atmosphere |[6][7] |

Section 2: Molecular Structure and Synthetic Rationale

The utility of this compound stems directly from the electronic interplay of its substituents. The amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring and directing electrophiles to the ortho and para positions. However, in the precursor 4,5-difluoroaniline, the positions ortho and para to the amine are either occupied by fluorine or sterically hindered. This electronic and steric environment makes the C3 position (meta to the amine) the most favorable site for electrophilic aromatic substitution, such as bromination.[1]

The resulting molecule possesses three key reactive sites:

-

The Bromine Atom: Located at the C3 position, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of C-C, C-N, and C-O bonds.[1] This is the most common strategic disconnection for its use in complex molecule synthesis.

-

The Amino Group: Can be readily acylated, alkylated, or converted into a diazonium salt, which can then be transformed into a wide array of other functional groups.

-

The Aromatic Ring: The fluorine atoms deactivate the ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions involving the bromine atom.

This trifecta of reactivity makes it a highly sought-after building block for creating libraries of complex compounds for screening and development.[1][5]

Section 3: Synthesis and Purification

The most direct and widely employed laboratory-scale synthesis of this compound is the selective electrophilic bromination of 4,5-difluoroaniline.[1] This method leverages the inherent directing effects of the substituents on the starting material.

Caption: Synthesis of this compound via bromination.

Protocol 3.1: Laboratory Scale Synthesis

This protocol describes a representative method for the synthesis of this compound.

Causality Statement: The choice of a controlled environment, such as using acetic acid as a solvent, helps to moderate the reactivity of bromine and prevent over-bromination or side reactions. The reaction is typically run at or below room temperature to further enhance selectivity for the desired mono-brominated product.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4,5-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a solid.[1]

Section 4: Key Applications

The unique structural features of this compound make it a valuable intermediate in several high-value R&D sectors.

-

Pharmaceuticals and Drug Discovery: This is the most prominent area of application. The compound serves as a key building block for synthesizing active pharmaceutical ingredients (APIs).[1] The difluoro-substitution pattern is a bioisostere for other groups and enhances metabolic stability, while the bromine atom is essential for late-stage functionalization using cross-coupling chemistry to build molecular complexity.[1][2]

-

Agrochemicals: It is used as an intermediate in the synthesis of advanced herbicides and fungicides.[1] The halogenated aniline core is a common feature in many bioactive agrochemicals, where the specific halogenation pattern can fine-tune the compound's efficacy and target selectivity.[8]

-

Materials Science: In the field of organic electronics, fluorinated aromatic amines are explored for their potential as hole-transporting materials (HTMs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[1][9] The electronic properties imparted by the fluorine and bromine atoms can be tuned to optimize device performance.[9]

Section 5: Experimental Protocols & Characterization

A primary use of this compound in drug discovery is as a coupling partner. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling

Causality Statement: A palladium catalyst (like Pd(PPh₃)₄ or one formed in situ from Pd(OAc)₂ and a ligand) is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Methodology:

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

Analytical Characterization

-

¹H NMR: The proton spectrum would be expected to show two aromatic signals, each corresponding to a single proton. These signals would appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, while other carbons will show smaller multi-bond couplings.

-

¹⁹F NMR: Two distinct resonances are expected for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing key structural information.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[10]

Table 2: GHS Hazard Information | Pictogram | GHS Code | Hazard Statement | | :--- | :--- | :--- | | 💀 | GHS06 | Danger | | H331 | Toxic if inhaled | | H302 | Harmful if swallowed | | H312 | Harmful in contact with skin | | H315 | Causes skin irritation | | H319 | Causes serious eye irritation | | H335 | May cause respiratory irritation |

Handling Guidelines:

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][12]

-

Accidental Exposure: In case of skin contact, wash immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek immediate medical attention in all cases of significant exposure.

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

-

The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 7: References

-

American Elements. This compound. Retrieved from American Elements website. [Link]

-

HDH Pharma Inc. 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. Retrieved from HDH Pharma Inc. website. [Link]

-

New Journal of Chemistry. Supporting Information. Retrieved from Royal Society of Chemistry website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

PubChem. 4-Bromo-3,5-difluoroaniline. Retrieved from PubChem website. [Link]

-

Stenutz. This compound. Retrieved from Stenutz website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline. Retrieved from Google Patents website.

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University institutional repository. [Link]

-

MySkinRecipes. Aromatic Amines (6). Retrieved from MySkinRecipes website. [Link]

-

PubChem. 3-Bromo-2,4-difluoroaniline. Retrieved from PubChem website. [Link]

-

PubChemLite. This compound (C6H4BrF2N). Retrieved from PubChemLite website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from ACS Publications website. [Link]

-

Acmec Biochemical. 130-95-0[Quinine Analytical reference substance, HPLC≥98%]. Retrieved from Acmec Biochemical website. [Link]

-

Acmec Biochemical. 57644-54-9[Gastrodenol 97%]. Retrieved from Acmec Biochemical website. [Link]

-

TradeIndia. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from TradeIndia website. [Link]

-

ResearchGate. 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... Retrieved from ResearchGate website. [Link]

Sources

- 1. Buy this compound | 875664-41-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 875664-41-8 [sigmaaldrich.com]

- 7. 875664-41-8|this compound|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4,5-difluoroaniline for Researchers and Drug Development Professionals

Introduction

3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom and two adjacent fluorine atoms on an aniline core, provides a combination of reactivity and specific physicochemical properties that are highly advantageous for the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, applications, and safety protocols to support researchers and drug development professionals in leveraging its full potential.

Core Molecular and Physical Properties

This compound is characterized by the chemical formula C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol [1][2]. The strategic placement of the bromine and fluorine substituents on the aniline ring dictates its chemical behavior and utility.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrF₂N | [1][2][3][4][5][6] |

| Molecular Weight | ~208.01 g/mol | [1][2][4] |

| CAS Number | 875664-41-8 | [1][3][4][5][7] |

| Appearance | White to light gray or light orange powder/crystal | [1] |

| Physical State | Solid at 20°C | [1][7] |

| Density | 1.788 g/cm³ | [1][3] |

| Boiling Point | 252.8 °C at 760 mmHg | [3] |

| Flash Point | 106.7 °C | [1][3] |

| Solubility | Insoluble in water; soluble in polar organic solvents like methanol. | [1] |

The presence of fluorine atoms is known to enhance desirable drug-like properties, such as metabolic stability and membrane permeability[1]. The bromine atom serves as a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions[1].

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically originates from commercially available difluoroaniline precursors. A common and effective method involves the direct bromination of 4,5-difluoroaniline.

General Synthesis Protocol: Electrophilic Bromination

The rationale behind this approach is the activation of the aromatic ring by the amino group, which directs electrophilic substitution. The choice of a suitable brominating agent and controlled reaction conditions are critical to ensure regioselectivity and prevent the formation of polybrominated byproducts.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4,5-difluoroaniline in a suitable solvent, such as a chlorinated hydrocarbon or a polar aprotic solvent.

-

Cooling: Cool the reaction mixture to a low temperature (e.g., 0-5 °C) to control the exothermic nature of the bromination reaction.

-

Brominating Agent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the cooled solution. The slow addition is crucial to maintain temperature control and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

Work-up and Isolation: Perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound of high purity.

Synthesis Workflow Visualization

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its trifunctional nature: the nucleophilic amino group, the reactive bromine atom, and the electron-withdrawing difluoro-substituted ring.

Key Reactions and Applications:

-

Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination[1]. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis. The ability to construct complex molecular scaffolds from this intermediate makes it highly valuable.

-

Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds[1]. The incorporation of the difluoroaniline moiety can enhance the metabolic stability and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles[1][8].

-

Agrochemical Development: This compound is also utilized in the synthesis of advanced herbicides and fungicides. The electron-withdrawing properties of the fluorine atoms can modulate the bioactivity of the final product by influencing interactions with biological targets[1].

-

Materials Science: In the realm of materials science, fluorinated anilines are explored for their potential use as hole-transporting materials in organic electronics, such as in the development of perovskite solar cells[1].

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety.

| Hazard Statement | Precautionary Statement | Source(s) |

| H302+H312: Harmful if swallowed or in contact with skin. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][7] |

| H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][7] |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |

| H331: Toxic if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][7] |

| H335: May cause respiratory irritation. | P311: Call a POISON CENTER or doctor/physician. | [3][7] |

Handling and Storage Recommendations:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9][10].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[9][11]. For operations that may generate dust, a NIOSH-approved respirator is recommended[11].

-

Storage: Store in a tightly closed container in a cool, dry, and dark place[7]. Keep away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its unique combination of reactive sites allows for the synthesis of complex and novel molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers and scientists to harness the potential of this versatile building block.

References

-

American Elements. This compound | CAS 875664-41-8. Retrieved from [Link]

-

Oakwood Chemical. 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. Retrieved from [Link]

-

Stenutz. This compound. Retrieved from [Link]

-

PubChem. 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-bromofluorobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. Buy this compound | 875664-41-8 [smolecule.com]

- 2. This compound [stenutz.eu]

- 3. americanelements.com [americanelements.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 875664-41-8 [chemicalbook.com]

- 7. This compound | 875664-41-8 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-4,5-difluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has emerged as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom and two fluorine atoms strategically positioned on an aniline ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectroscopic characterization, and its significant applications, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrF₂N | [1][3] |

| Molecular Weight | 208.01 g/mol | [1][3] |

| CAS Number | 875664-41-8 | [1] |

| Appearance | Solid | [4] |

| Boiling Point | 252.8 °C at 760 mmHg | [5] |

| Density | 1.788 g/cm³ | [1] |

| Flash Point | 106.7 °C | [5] |

| Storage Temperature | 2-8°C, keep in a dark, dry place | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4,5-difluoroaniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Since the para position is blocked, bromination occurs at one of the ortho positions.

Experimental Protocol: Bromination of 4,5-difluoroaniline

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4,5-difluoroaniline

-

Bromine (Br₂)

-

A suitable solvent (e.g., acetic acid or a chlorinated solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 4,5-difluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled aniline solution dropwise with continuous stirring. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

It is imperative to perform this reaction in a well-ventilated fume hood due to the hazardous nature of bromine.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, two signals are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (amino, bromo, and fluoro groups). The carbon atoms attached to fluorine will exhibit C-F coupling.

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ as one or two sharp bands for the primary amine.

-

C-N stretching: Found in the range of 1250-1350 cm⁻¹.

-

C-Br stretching: Appears in the fingerprint region, usually below 600 cm⁻¹.

-

C-F stretching: Strong absorptions are expected in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Signals are typically observed above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6] Fragmentation may involve the loss of the bromine atom, the amino group, or other small neutral molecules.[7][8]

Chemical Reactivity and Applications in Drug Development

The unique substitution pattern of this compound makes it a versatile reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The bromine atom in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aniline derivative with a boronic acid or a boronate ester, providing access to a wide range of substituted biaryl compounds.[1][9]

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other electron-withdrawing groups. This allows for the introduction of various nucleophiles, further diversifying the molecular scaffolds that can be generated from this starting material.[10][11][12]

Role in Medicinal Chemistry

The difluorinated aniline moiety is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the amino group, influencing drug-receptor interactions.[1][2] The bromo-substituent provides a convenient point for further chemical modification. While specific drug examples directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogues are key components in various kinase inhibitors and other therapeutic agents.[13][14]

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, and may cause skin and eye irritation.[15]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15][16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering a unique combination of reactivity and desirable physicochemical properties. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry, is well-recognized. This guide has provided a comprehensive overview of its properties, synthesis, spectroscopic characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents.

- Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (2010). Speciality Petrochemicals, 27(4), 1-4. Retrieved from [Link]

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. Retrieved from [Link]

- 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. Aladdin Scientific. Retrieved from [Link]

- Nucleophilic Substitution Reactions. Retrieved from [Link]

- This compound - Stenutz. Retrieved from [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012-05-31). Retrieved from [Link]

- Mass Spectrometry - MSU chemistry. Retrieved from [Link]

- This compound | CAS 875664-41-8 | AMERICAN ELEMENTS ®. Retrieved from [Link]

- The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-24). Retrieved from [Link]

- Nucleophilic aromatic substitution - BYJU'S. Retrieved from [Link]

- 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem. Retrieved from [Link]

- The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.

- 13C-NMR. Retrieved from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

- EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela. Retrieved from [Link]

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.06%3A_Interpreting_C-13_NMR_Spectra)

- Interpretation of mass spectra. Retrieved from [Link]

- 13 C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]

- nucleophilic substitution reaction: Topics by Science.gov. Retrieved from [Link]

- NMR Analysis - Assigning a Spectrum - YouTube. (2017-02-07). Retrieved from [Link]

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Retrieved from [Link]

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)

- Nucleophilic Substitution Reactions | Organic Chemistry - YouTube. (2025-03-21). Retrieved from [Link]

- a guide to 13c nmr chemical shift values - Compound Interest. (2015). Retrieved from [Link]

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. Retrieved from [Link]

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025-01-01). Retrieved from [Link]/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)

- Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

- Assigning a 1H NMR spectrum - YouTube. (2013-03-27). Retrieved from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019-04-01). Retrieved from [Link]

- Functional Groups from Infrared Spectra - YouTube. (2015-05-19). Retrieved from [Link]

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Retrieved from [Link]

Sources

- 1. Buy this compound | 875664-41-8 [smolecule.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [stenutz.eu]

- 5. americanelements.com [americanelements.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uni-saarland.de [uni-saarland.de]

- 9. tcichemicals.com [tcichemicals.com]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. byjus.com [byjus.com]

- 12. nucleophilic substitution reaction: Topics by Science.gov [science.gov]

- 13. nbinno.com [nbinno.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

A Technical Guide to the Structural Elucidation of 3-Bromo-4,5-difluoroaniline

Introduction

3-Bromo-4,5-difluoroaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine can significantly enhance properties such as metabolic stability and membrane permeability in drug candidates, while the bromine atom provides a reactive handle for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the construction of intricate molecular architectures.[1]

Given its role as a foundational precursor, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic analysis and crystallographic determination. We will detail the logic behind the experimental choices, present standardized protocols, and interpret the resulting data to arrive at a conclusive structural assignment.

Part 1: Determination of the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. For substituted aromatic amines, IUPAC retains the common name "aniline" as the parent structure.[2][3] The substituents on the benzene ring are then assigned numbers, with the carbon atom bonded to the amino (-NH₂) group designated as position 1.[4]

The naming convention follows these steps:

-

Identify the Parent: The parent compound is aniline, which consists of a benzene ring attached to an amino group.[5]

-

Number the Ring: The carbon atom bearing the amino group is C1. Numbering proceeds around the ring to give the substituents the lowest possible locants.

-

Identify and Locate Substituents: The compound has three substituents: a bromine atom and two fluorine atoms. To minimize the locants, we number in the direction of the nearest substituents. This places the bromine at C3, and the fluorine atoms at C4 and C5.

-

Alphabetize Substituents: The substituents are alphabetized: Bromo-, followed by difluoro-.

-

Assemble the Name: The final name is constructed by combining the substituent names and their locants as a prefix to the parent name.

This logical process leads to the unambiguous IUPAC name: This compound .

Part 2: Integrated Strategy for Structural Elucidation

A single analytical technique is rarely sufficient for complete structural confirmation. A robust elucidation strategy relies on an integrated workflow where orthogonal techniques provide complementary pieces of evidence. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise connectivity and spatial relationships of atoms. For crystalline solids, X-ray crystallography offers the ultimate, definitive proof of structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight (MW) of a compound. For halogenated molecules, the characteristic isotopic patterns of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine provide a high-confidence confirmation of their presence. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol (Electron Ionization - HRMS):

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-300.

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze its isotopic pattern and compare it to the theoretical pattern for a molecule containing one bromine atom. Use the accurate mass of the monoisotopic peak (containing ⁷⁹Br) to calculate the molecular formula.

Expected Data & Interpretation:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₄BrF₂N | Derived from HRMS accurate mass. |

| Nominal MW | 208 g/mol | Based on the most common isotopes.[6] |

| Monoisotopic Mass | 206.9498 u | Calculated for C₆H₄⁷⁹BrF₂N. |

| Isotopic Pattern | M⁺ and M+2 peaks | A near 1:1 ratio of intensity for the molecular ion peaks corresponding to ⁷⁹Br and ⁸¹Br isotopes is definitive evidence for a single bromine atom.[7] |

The observation of a molecular ion cluster around m/z 207 and 209 with nearly equal intensity is a hallmark confirmation of the presence of one bromine atom. The accurate mass measurement from HRMS locks in the elemental composition, validating the proposed molecular formula.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it can confirm the presence of the primary amine (-NH₂), the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3500 (two bands) | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | The presence of two sharp bands is characteristic of a primary (-NH₂) group.[8] Aromatic amines typically absorb at slightly higher frequencies than aliphatic ones.[9][10] |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine | Confirms the -NH₂ group.[8] |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring.[11] |

| 1250 - 1335 | C-N Stretch | Aromatic Amine | Strong absorption characteristic of an aryl amine.[8] |

| 1000 - 1250 | C-F Stretch | Aryl Fluoride | Strong absorptions confirming the presence of fluorine substituents. |

| < 700 | C-Br Stretch | Aryl Bromide | Confirms the presence of the bromine substituent. |

The combined observation of these bands provides strong evidence for a molecule containing a primary aromatic amine, a benzene ring, and both fluorine and bromine substituents, perfectly aligning with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei in each environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling). For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Data Acquisition: Acquire standard 1D spectra for each nucleus. If necessary, acquire 2D correlation spectra (e.g., COSY, HSQC, HMBC) to resolve complex connectivities.

-

Data Analysis: Reference the spectra (e.g., to residual solvent peak or internal standard like TMS). Integrate ¹H signals, and analyze chemical shifts and coupling patterns (multiplicity and coupling constants, J).

2.3.1 ¹H NMR Spectroscopy

Interpretation: The aromatic region (typically 6.5-8.0 ppm) will show signals for the two protons on the benzene ring. The amino group protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The key information comes from the multiplicity and coupling constants of the aromatic protons, which are influenced by the neighboring fluorine atoms.

| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.0 - 7.2 | 1H | Doublet of doublets (dd) | H-6 | Coupled to H-2 (meta coupling, ³JHH ≈ 2-3 Hz) and F-5 (meta coupling, ⁴JHF ≈ 6-8 Hz). |

| ~6.8 - 7.0 | 1H | Doublet of doublets (dd) | H-2 | Coupled to H-6 (meta coupling, ³JHH ≈ 2-3 Hz) and F-4 (meta coupling, ⁴JHF ≈ 4-6 Hz). |

| ~4.0 - 5.0 | 2H | Broad singlet (br s) | -NH₂ | Exchangeable protons; signal broadens and may not show coupling. |

2.3.2 ¹⁹F NMR Spectroscopy

Interpretation: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[12][13] Since the two fluorine atoms are in different chemical environments (one ortho to Br, one meta), they will appear as two distinct signals.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | -130 to -145 | Doublet | F-4 | Coupled to the adjacent F-5 (ortho coupling, ³JFF ≈ 20 Hz). Also shows smaller coupling to H-2. | | -145 to -160 | Doublet | F-5 | Coupled to the adjacent F-4 (ortho coupling, ³JFF ≈ 20 Hz). Also shows smaller coupling to H-6. |

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[14]

2.3.3 ¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The key diagnostic feature will be the large one-bond carbon-fluorine couplings (¹JCF ≈ 240-260 Hz) for C4 and C5, which will split these signals into doublets. Smaller, multi-bond C-F couplings will also be observed for other carbons.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~145-155 | Doublet of doublets (dd) | C-4 | Large ¹JCF coupling to F-4. Smaller ²JCF coupling to F-5. | | ~140-150 | Doublet of doublets (dd) | C-5 | Large ¹JCF coupling to F-5. Smaller ²JCF coupling to F-4. | | ~135-145 | Singlet or small multiplet | C-1 | Carbon attached to the amino group. | | ~120-125 | Small multiplet | C-6 | Coupled to F-5 and F-4. | | ~115-120 | Small multiplet | C-2 | Coupled to F-4. | | ~100-105 | Small multiplet | C-3 | Carbon attached to bromine; signal is typically shifted upfield. |

The combination of these three NMR experiments provides a complete and self-validating map of the molecule's covalent framework.

Single-Crystal X-ray Crystallography

Expertise & Rationale: While spectroscopic methods provide conclusive evidence for the structure in solution, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state.[15][16] It generates a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice. It is considered the "gold standard" for structural proof.[17]

Experimental Protocol (Conceptual Workflow):

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).[18]

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays.[19]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms can be determined (structure solution). This initial model is then computationally optimized to achieve the best possible fit with the experimental diffraction data (structure refinement).[18]

-

Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles) can be calculated and visualized.

A successful crystallographic analysis would definitively confirm the 3-Bromo-4,5-difluoro substitution pattern on the aniline ring, leaving no room for ambiguity.

Part 3: Synthesis and Safety Considerations

Synthesis Overview: A common synthetic route to this compound involves the selective bromination of the precursor 4,5-difluoroaniline.[1] The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by a fluorine atom, bromination occurs at the ortho position (C2) and the other available position, C6. To achieve selectivity at the C3 position (meta to the amine), more specialized synthetic strategies may be required, or the synthesis may start from a differently substituted precursor.

Safety and Handling: this compound is a chemical that must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[20][21]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[22][23]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid generating dust. Keep away from heat and sources of ignition.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]

Conclusion

The structural elucidation of this compound is a systematic process that leverages a suite of complementary analytical techniques. The journey begins with establishing the correct IUPAC name to ensure clear communication. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy rapidly identifies the essential functional groups—the primary amine and aromatic halides. The core of the elucidation lies in multi-nuclear NMR spectroscopy , where ¹H, ¹³C, and ¹⁹F spectra work in concert to map the precise atomic connectivity and confirm the 3, 4, and 5 substitution pattern through characteristic chemical shifts and spin-spin coupling constants. Finally, X-ray crystallography stands as the ultimate arbiter, providing a definitive three-dimensional structure in the solid state. By following this integrated and self-validating workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical chemical building block.

References

-

Zeng, T., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13806–13815. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Tadashi, M., & Kozo, T. (1969). Infrared and ultraviolet studies of aromatic amines adsorbed on aluminum halides. The Journal of Physical Chemistry, 73(6), 2045-2050. Available from: [Link]

-

Filo. (2023). IUPAC nomenclature retains the common name aniline for C₆H₅NH₂. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy: An Introduction to Laboratory Practices in Organic Chemistry. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Jia, L., et al. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes. Chemical Research in Toxicology, 24(9), 1481–1489. Available from: [Link]

-

ResearchGate. (n.d.). Halogenated aniline derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubMed. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.1: Naming Aromatic Compounds. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Stewart, S. M. (2020). Naming Aniline Derivatives. YouTube. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)... New Crystal Structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]

Sources

- 1. Buy this compound | 875664-41-8 [smolecule.com]

- 2. IUPAC nomenclature retains the common name aniline for C_{e}H_{3}NH_{2} ,.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. This compound [stenutz.eu]

- 7. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biophysics.org [biophysics.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. colorado.edu [colorado.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

synthesis pathways for 3-Bromo-4,5-difluoroaniline

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4,5-difluoroaniline

Introduction

This compound is a key fluorinated building block in modern synthetic chemistry. With a molecular formula of C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol , its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of fluorine atoms can significantly enhance the metabolic stability and membrane permeability of drug candidates, while the reactive bromine atom provides a synthetic handle for further molecular elaboration, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols for researchers.

Core Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The optimal choice depends on precursor availability, scalability, and desired purity. We will explore two primary, logically sound routes: a direct electrophilic bromination and a multi-step approach commencing from a simpler difluorinated precursor.

Pathway 1: Direct Bromination of 4,5-Difluoroaniline

This is the most straightforward and atom-economical approach, relying on the direct electrophilic aromatic substitution of a commercially available precursor.

Causality and Mechanistic Insight: The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. However, in the 4,5-difluoroaniline substrate, the para-position (relative to the amino group) is occupied by a fluorine atom. The ortho-positions (2 and 6) are sterically accessible, but the electronic properties of the fluorine atoms also influence the reaction's regioselectivity. The key to this synthesis is the controlled addition of bromine to favor substitution at the C-3 position, which is meta to the amino group but ortho/para to the fluorine atoms. Careful control of reaction conditions is paramount to prevent over-bromination or undesired side reactions.

Caption: A direct, single-step synthesis via electrophilic bromination.

Detailed Experimental Protocol:

-

Materials:

-

4,5-Difluoroaniline

-

Bromine (Br₂)

-

Acetic Acid (Glacial) or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4,5-difluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C using an ice bath.

-

In the addition funnel, prepare a solution of bromine (1.05 eq) in the same solvent.

-

Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5°C. The reaction is exothermic, and slow addition is critical to control selectivity.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid and consume any unreacted bromine.

-

If using an organic solvent like DCM, separate the organic layer. If using acetic acid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Pathway 2: Multi-Step Synthesis from 1,2-Difluorobenzene

Causality and Mechanistic Insight: This synthesis relies on a sequence of well-established aromatic transformations.

-

Nitration: The initial nitration of 1,2-difluorobenzene is an electrophilic aromatic substitution. The fluorine atoms are deactivating but ortho-, para-directing, leading primarily to substitution at the C-4 position to yield 1,2-difluoro-4-nitrobenzene.[3][4]

-

Bromination: The subsequent bromination is directed by the existing substituents. The nitro group is a powerful deactivating group and a meta-director, while the fluorine atoms remain ortho-, para-directing. The combined effect directs the incoming electrophile (Br⁺) to the C-5 position (which is meta to the nitro group and ortho to the C-4 fluorine).

-

Reduction: The final step involves the reduction of the nitro group to an amine. This is a standard transformation that can be achieved through various methods, most commonly catalytic hydrogenation or using dissolving metals in acid (e.g., Fe/HCl), which are highly efficient for this purpose.[5][6]

Caption: A robust, three-step pathway starting from 1,2-difluorobenzene.

Detailed Experimental Protocols:

Step 2a: Synthesis of 1,2-Difluoro-4-nitrobenzene [3]

-

Materials:

-

1,2-Difluorobenzene

-

Sulfuric Acid (H₂SO₄, 98%)

-

Nitric Acid (HNO₃, 90% or fuming)

-

-

Procedure:

-

To a flask maintained at 0-5°C, add concentrated sulfuric acid.

-

Slowly add nitric acid to the sulfuric acid with constant stirring to form the nitrating mixture.

-

Add 1,2-difluorobenzene (1.0 eq) dropwise to the cold nitrating mixture. The temperature should be carefully maintained below 10°C.

-

After the addition is complete, the reaction mixture is slowly warmed to 50°C and held for 2-3 hours.[3]

-

Monitor the reaction by GC-MS. Once complete, cool the mixture and pour it carefully onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by distillation.

-

Step 2b: Synthesis of 5-Bromo-1,2-difluoro-4-nitrobenzene

-

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Iron filings as a catalyst precursor

-

Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

-

Procedure:

-

Charge a flask with 1,2-difluoro-4-nitrobenzene (1.0 eq) and the solvent. Add a catalytic amount of FeBr₃.

-

Add bromine (1.1 eq) slowly to the mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux (around 50-60°C) for several hours until the evolution of HBr gas ceases. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and quench with a sodium bisulfite solution to destroy excess bromine.

-

Extract the product, wash the organic layer with water and brine, dry, and concentrate. Purify the crude material by column chromatography or recrystallization.

-

Step 2c: Synthesis of this compound

-

Materials:

-

5-Bromo-1,2-difluoro-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl)

-

Ethanol (EtOH) and Water

-

-

Procedure:

-

Create a suspension of 5-bromo-1,2-difluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).

-

Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride or HCl.

-

Heat the mixture to reflux (around 80°C) and stir vigorously. The reduction is often rapid and can be monitored by the disappearance of the yellow nitro compound color and by TLC.

-

After the reaction is complete (typically 1-3 hours), cool the mixture and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Alternative & Modern Synthetic Considerations

While the above pathways are the most common, other modern catalytic systems offer potential routes and are relevant for the synthesis of complex aniline derivatives.

-

Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[7][8] While not a direct synthesis of the target aniline, a related compound, 1-bromo-3,5-difluorobenzene, can be prepared from 3,5-difluoroaniline using a Sandmeyer reaction with HBr and CuBr.[9][10][11] This highlights the utility of these transformations within this chemical space. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[7]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide and an amine.[12][13] A hypothetical synthesis of this compound could involve the mono-amination of a precursor like 1,3-dibromo-4,5-difluorobenzene. Achieving selective mono-amination would be the primary challenge, requiring careful optimization of the palladium catalyst, ligand, base, and reaction conditions.[14][15] This method is at the forefront of C-N bond formation and is invaluable in drug discovery.[16][17]

Data Summary

| Pathway | Starting Material | Key Reagents | Core Transformation(s) | Advantages | Challenges |

| 1 | 4,5-Difluoroaniline | Br₂, Acetic Acid | Electrophilic Bromination | High atom economy, single step | Regioselectivity control, potential for over-bromination |

| 2 | 1,2-Difluorobenzene | HNO₃/H₂SO₄, Br₂/FeBr₃, Fe/HCl | Nitration, Bromination, Reduction | Utilizes simpler starting material, robust and well-understood reactions | Multi-step process, lower overall yield, hazardous reagents (nitrating mixture) |

References

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. [Link]

- Google Patents.

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents.

-

ePrints Soton. (2015, May 27). Nitration of 1,2-difluorobenzene using fuming nitric acid. [Link]

-

SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

- Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.

-

PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Matheis, C., Jouvin, K., & Goossen, L. J. Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

PubChem. 2-Bromo-3,4-difluoroaniline. [Link]

-

European Patent Office. EP 0497213 A2 - Process for producing 3,5-difluoroaniline. [Link]

-

Wang, X., et al. (2025, November 14). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Journal of Fluorine Chemistry. [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]

-

Wikipedia. 1,2-Difluorobenzene. [Link]

-

American Chemical Society. (2013, February 11). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene. [Link]

-

Chem-Impex. 4-Bromo-3,5-difluoroaniline. [Link]

-

ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Oakwood Chemical. 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. [Link]

-

JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]

-

Morressier. (2014, March 18). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. [Link]

Sources

- 1. Buy this compound | 875664-41-8 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jrfglobal.com [jrfglobal.com]

- 6. Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides [morressier.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

A Predictive Analysis and Methodological Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4,5-difluoroaniline

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4,5-difluoroaniline (CAS: 875664-41-8). As a critical building block in medicinal chemistry and organic synthesis, unambiguous structural confirmation of this compound is paramount. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling constants, to construct a detailed, predictive interpretation. We delve into the complex splitting patterns anticipated from ¹H-¹H and ¹H-¹⁹F couplings, and the characteristic ¹³C-¹⁹F couplings that define the carbon spectrum. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of high-resolution NMR data for this and similar fluorinated aromatic compounds, designed to yield publication-quality spectra. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the NMR characteristics of this molecule for structural verification and quality control.

Introduction: The Structural Challenge of a Polysubstituted Aniline

This compound is a highly functionalized aromatic amine. Its utility in synthetic chemistry stems from the strategic placement of its substituents: an activating amino group for further derivatization, a bromine atom that serves as a handle for cross-coupling reactions, and two fluorine atoms which can enhance the metabolic stability and bioactivity of target molecules.[1]